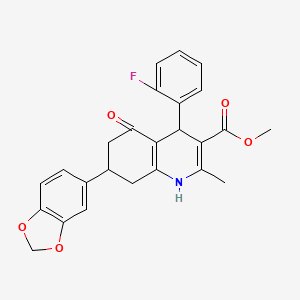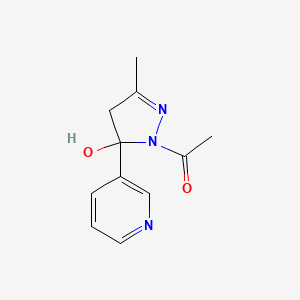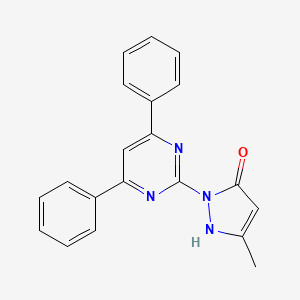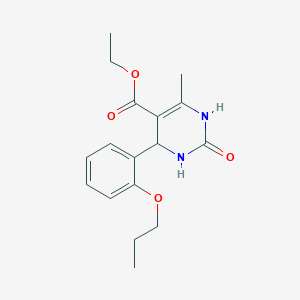![molecular formula C15H15ClN2O3 B5180751 N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development, survival, and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide binds to the active site of BTK and prevents its phosphorylation and activation, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased expression of anti-apoptotic proteins and increased apoptosis of B-cells. This compound also inhibits the migration and adhesion of B-cells to the microenvironment, which is important for the progression of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which allows for specific inhibition of the B-cell receptor signaling pathway. This compound has also shown minimal toxicity to normal tissues in preclinical studies.
One limitation of this compound is that it may not be effective in all types of B-cell malignancies. It may also have limited efficacy in patients with acquired resistance to BTK inhibitors. Another limitation is that this compound may have off-target effects on other kinases, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the development of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide and other BTK inhibitors. One direction is to investigate the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their anti-tumor activity. Another direction is to develop BTK inhibitors with improved selectivity and potency, as well as better pharmacokinetic properties. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with glycine methyl ester, followed by the addition of 2-furylmethylamine and subsequent deprotection of the methyl ester to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound selectively inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound exhibits potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-5-3-11(4-6-12)8-14(19)18-10-15(20)17-9-13-2-1-7-21-13/h1-7H,8-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFUHUYIZVWRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)


![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)
![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)



![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

